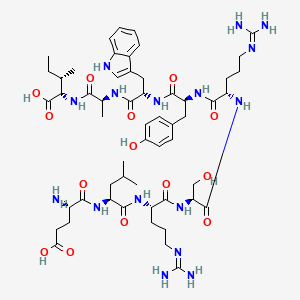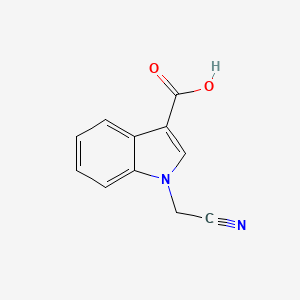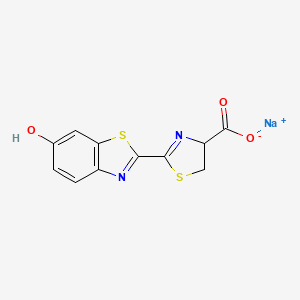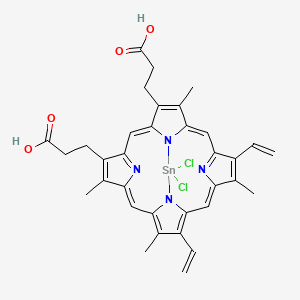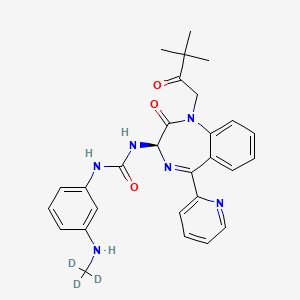
Sograzepide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sograzepide-d3, also known as Netazepide-d3, is a deuterium-labeled version of Sograzepide. It is a highly potent, selective, and orally active antagonist of the Gastrin/Cholecystokinin-B receptor. The compound has a molecular formula of C28D3H27N6O3 and a molecular weight of 501.595 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sograzepide-d3 involves the incorporation of deuterium into the Sograzepide molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and conditions to ensure the incorporation of deuterium and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sograzepide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to further modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sograzepide-d3 is primarily used in scientific research due to its high selectivity and potency as a Gastrin/Cholecystokinin-B receptor antagonist. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sograzepide in various samples.
Biology: Employed in studies investigating the role of Gastrin/Cholecystokinin-B receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Gastrin/Cholecystokinin-B receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting Gastrin/Cholecystokinin-B receptors
Mechanism of Action
Sograzepide-d3 exerts its effects by selectively binding to and antagonizing the Gastrin/Cholecystokinin-B receptor. This receptor is involved in various physiological processes, including gastric acid secretion and cell proliferation. By blocking this receptor, this compound can inhibit these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Sograzepide (Netazepide): The non-deuterated version of Sograzepide-d3, with similar pharmacological properties.
YF 476: Another potent and selective Gastrin/Cholecystokinin-B receptor antagonist.
YM-220: A compound with similar activity and selectivity for the Gastrin/Cholecystokinin-B receptor.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it particularly useful in research settings where precise quantification and tracking of the compound are required .
Properties
Molecular Formula |
C28H30N6O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3 |
InChI Key |
YDZYKNJZCVIKPP-FDOJDRSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
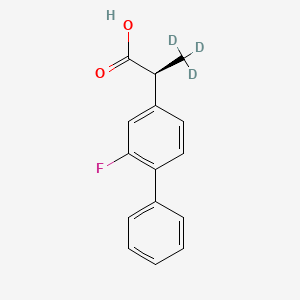
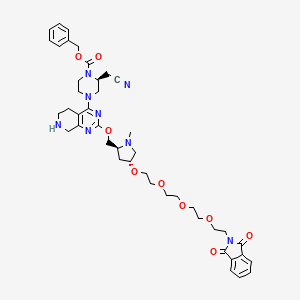
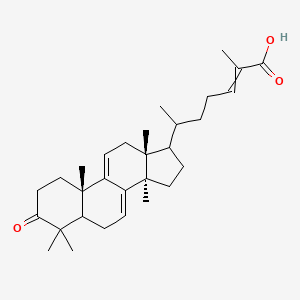

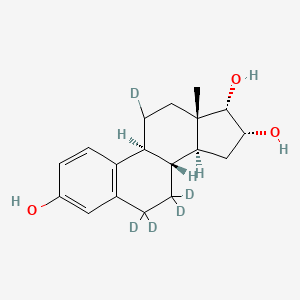
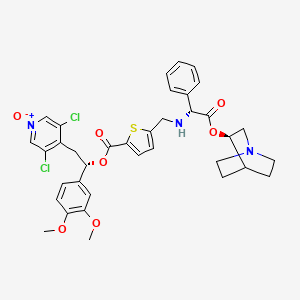
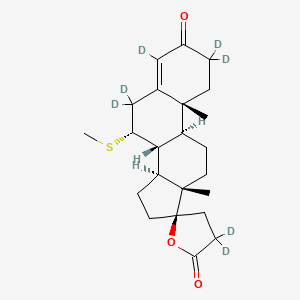
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
